

An In-depth Technical Guide to the Degradation Kinetics of Amlodipine

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Compound of Interest

Compound Name: *Dehydro Amlodipine Oxalate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preliminary investigation into the degradation kinetics of Amlodipine. Amlodipine, a long-acting calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.^[1] A thorough understanding of its stability and degradation profile is paramount for ensuring its safety, efficacy, and quality throughout its shelf life. This document collates data from various scientific studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing degradation pathways and experimental workflows as mandated by regulatory bodies like the International Council for Harmonisation (ICH).^{[1][2]}

Amlodipine Degradation Pathways

Amlodipine is susceptible to degradation under several stress conditions, primarily through hydrolysis, oxidation, and photolysis.^{[1][2]} The dihydropyridine ring within its structure is the most labile moiety, prone to oxidation (aromatization), while the ester functional groups are susceptible to hydrolysis.^[1]

Hydrolysis of Amlodipine occurs in both acidic and alkaline conditions, mainly affecting the ester linkages.^[1]

- Acidic Hydrolysis: Amlodipine shows significant degradation in acidic media.^[1] Under acidic conditions, the primary degradation product is often the pyridine derivative, also known as Impurity D or dehydro amlodipine.^{[1][3]} This results from the aromatization of the

dihydropyridine ring.[\[1\]](#) Some studies also suggest the potential for hydrolysis of the ethyl ester group.[\[1\]](#)

- Alkaline Hydrolysis: In basic conditions, hydrolysis of the ester groups is the anticipated degradation pathway.[\[1\]](#)[\[4\]](#)

Amlodipine is highly susceptible to oxidative stress.[\[1\]](#) Treatment with hydrogen peroxide (H_2O_2) leads to significant degradation, with the primary product being the pyridine derivative (Impurity D), which is the same major product found in acid degradation.[\[1\]](#)[\[3\]](#) This indicates that the aromatization of the dihydropyridine ring is the principal oxidative degradation pathway.[\[1\]](#)

Exposure to UV and visible light can induce degradation of Amlodipine, leading to the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative.[\[1\]](#)[\[5\]](#) Photodegradation generally follows pseudo-first-order kinetics.[\[1\]](#)[\[5\]](#)

In the solid state, Amlodipine besylate demonstrates relative stability under thermal stress compared to other stress conditions.[\[1\]](#) While some degradation can occur at elevated temperatures, it is generally less significant than hydrolytic, oxidative, or photolytic degradation.[\[1\]](#)[\[3\]](#)

Quantitative Data on Amlodipine Degradation

The following tables summarize the quantitative data from various forced degradation studies on Amlodipine.

Table 1: Percentage Degradation of Amlodipine Under Various Stress Conditions

Stress Condition	Reagent/Parameters	Duration	Temperature	Degradation (%)	Reference
Acid Hydrolysis	5 mol/L HCl	6 hours	80°C	75.2	[1][6]
Acid Hydrolysis	1 M HCl	-	-	~27	[7]
Acid Hydrolysis	Acidic Medium	-	-	~60	[1][3]
Base Hydrolysis	5 mol/L NaOH	6 hours	80°C	Total	[8]
Base Hydrolysis	0.1 M NaOH	3 days	Ambient	43	[9]
Oxidative Degradation	3% H ₂ O ₂ in methanol-water (80:20)	6 hours	80°C	80.1	[1][6]
Oxidative Degradation	30% H ₂ O ₂	-	-	20	[3]
Photolytic Degradation	UV and Visible Light (Solution)	14 days	Photostability Chamber	32.2	[1][6]
Photolytic Degradation	UV and Visible Light (Tablets)	15 days	-	22.38 (UV), 19.89 (Visible)	[1]
Photolytic Degradation	UV and Visible Light	-	-	5	[9]
Thermal Degradation	Solid State	48 hours	80°C	No major impurities	[1][10]
Thermal Degradation	Solution	7 hours	80°C	Some degradation	[1][11]

Table 2: Kinetic Data for Amlodipine Degradation

Stress Condition	Kinetic Model	Rate Constant (k)	Half-life (t ^{1/2})	Reference
Photodegradation (Solar Radiation)	Pseudo-first-order	Varies with matrix	Varies with matrix	[5]
Photodegradation (Xenon Lamp)	Pseudo-first-order	Varies with matrix	Varies with matrix	[5]
UV/Chlorine Process	Apparent first-order	0.0155 - 0.0821 min ⁻¹ (increases with chlorine dose)	-	[12]
UV/Chlorine Process	Apparent first-order	0.0205 - 0.0973 min ⁻¹ (increases with UV intensity)	-	[12]
Basic Conditions (0.001 M NaOH)	Second-order	-	-	[7]

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for key experiments cited in the literature.

A standard stock solution of Amlodipine Besylate is typically prepared for all stress conditions. [10]

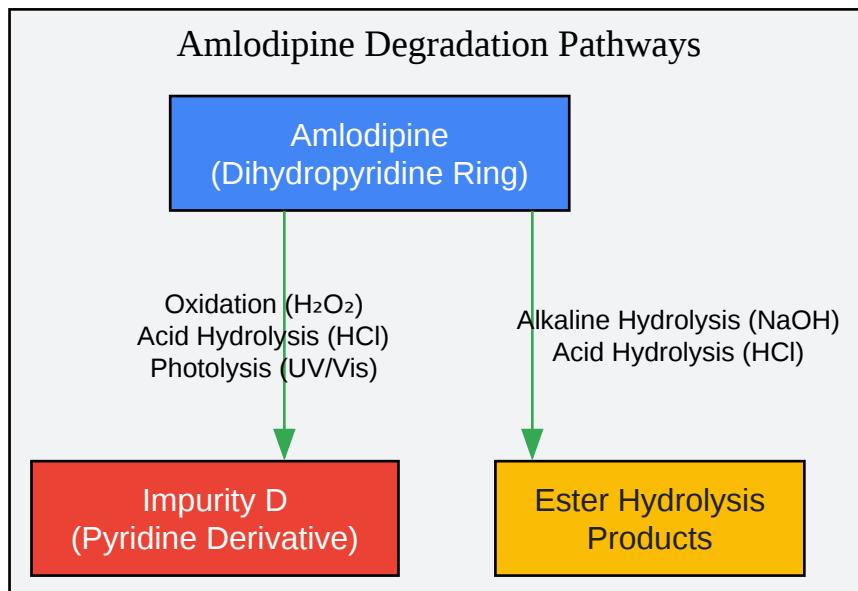
- Accurately weigh 10 mg of Amlodipine Besylate and transfer it into a 100 mL volumetric flask.[10]
- Add a small amount of a suitable solvent (e.g., methanol:water 50:50, v/v) and sonicate for 5 minutes to dissolve the drug.[10]

- Make up the volume to 100 mL with the same solvent to obtain a concentration of 100 $\mu\text{g/mL}$.^[10] For higher concentration studies (e.g., 1 mg/mL), adjust the initial weight and volume accordingly.^{[2][10]}
- Pipette a known volume of the stock solution into a flask.^[10]
- Add an equal volume of an acidic solution. Common conditions include:
 - Moderate: 0.1 M Hydrochloric Acid (HCl) at ambient temperature for 3 days.^{[9][10]}
 - Harsh: 5 M HCl at 80°C for 6 hours.^{[6][10]}
- After the specified time, neutralize the solution with an appropriate amount of a basic solution (e.g., 0.1 M or 5 M NaOH).^[10]
- Dilute with the mobile phase to a final target concentration for analysis.^[10]
- Pipette a known volume of the stock solution into a flask.^[10]
- Add an equal volume of an alkaline solution. Common conditions include:
 - Moderate: 0.1 M Sodium Hydroxide (NaOH) at ambient temperature for 3 days.^{[9][10]}
 - Harsh: 5 M NaOH at 80°C for 6 hours to achieve total degradation.^{[8][10]}
- After the specified duration, cool the solution to room temperature if heated.^[10]
- Neutralize the solution with an appropriate amount of an acidic solution (e.g., 0.1 M or 5 M HCl).
- Dilute with the mobile phase to a final target concentration for analysis.
- Pipette a known volume of the stock solution into a flask.^[10]
- Add an equal volume of a hydrogen peroxide (H_2O_2) solution. Common conditions include:
 - 3% H_2O_2 at ambient temperature for 3 days.^{[9][10]}
 - 3% H_2O_2 in a methanol-water mixture (80:20) at 80°C for 6 hours.^{[6][10]}

- After the specified duration, dilute the solution with the mobile phase to a final target concentration for analysis.[10]
- Solid State: Place approximately 100 mg of Amlodipine Besylate powder in a petri dish and keep it in a controlled temperature oven at 80°C for 48 hours.[10] An alternative condition is 105°C for 3 days.[9][10]
- Solution State: Prepare a solution of the desired concentration and keep it in an oven at 80°C for 7 hours.[10][11] After exposure, allow the sample to cool to room temperature. If using the solid sample, dissolve it in the mobile phase to the target concentration for analysis.[10]
- Prepare a solution of Amlodipine Besylate (e.g., 1 mg/mL).[2][10]
- Expose the solution to a combination of ultraviolet (UVA) and visible light in a photostability chamber. A typical exposure is 200 W·h/m² for UVA light and 1.2 million lux-hours for visible light.[9][10]

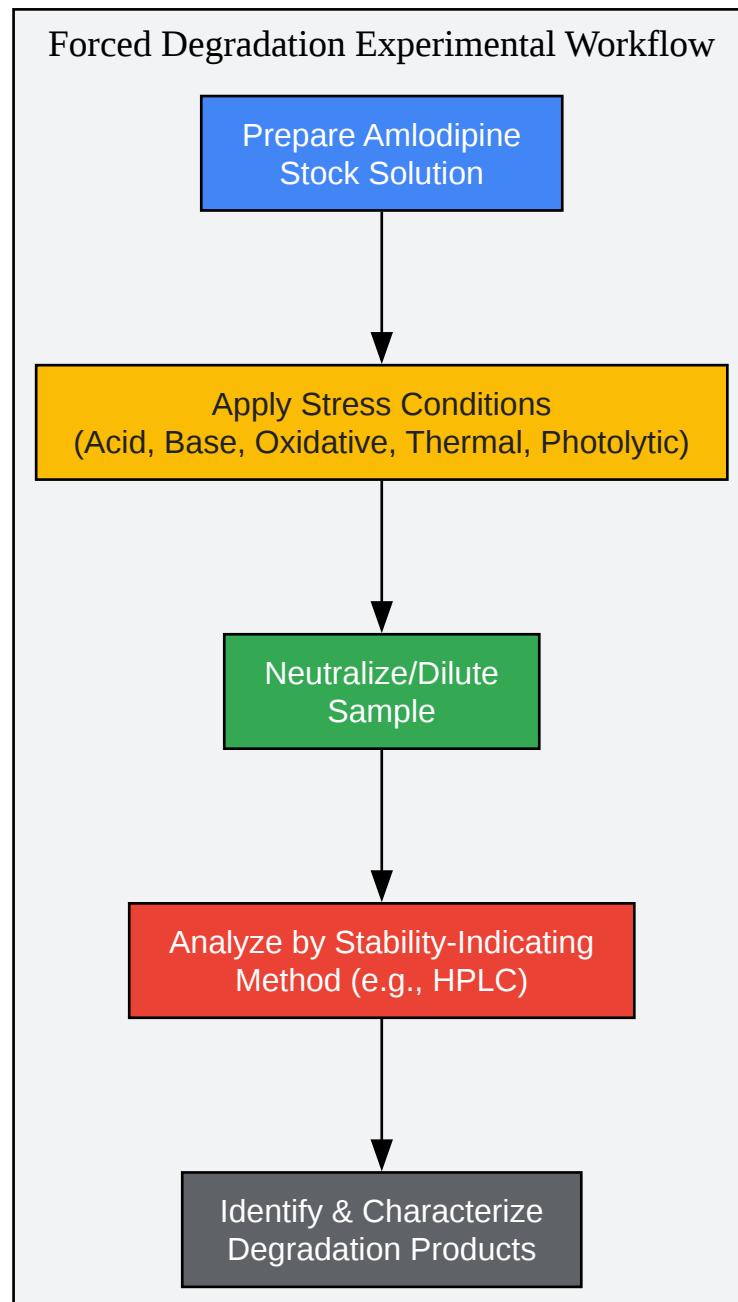
Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key degradation pathways and the experimental workflow for forced degradation studies.



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Caption: Major degradation pathways of Amlodipine under stress conditions.



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Caption: General experimental workflow for forced degradation studies.

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